molecular formula C10H9Br2F2NO2 B13740577 Tert-butyl 5,6-dibromo-2,4-difluoronicotinate

Tert-butyl 5,6-dibromo-2,4-difluoronicotinate

Cat. No.: B13740577
M. Wt: 372.99 g/mol
InChI Key: JGIHUTSESKAURM-UHFFFAOYSA-N
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Description

Tert-butyl 5,6-dibromo-2,4-difluoronicotinate is a chemical compound with the molecular formula C11H10Br2F2NO2 It is a derivative of nicotinic acid, featuring bromine and fluorine substitutions on the aromatic ring, along with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,6-dibromo-2,4-difluoronicotinate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a nicotinic acid derivative, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,6-dibromo-2,4-difluoronicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.

    Oxidation Reactions: Oxidative conditions can modify the aromatic ring or the ester group.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium compounds or Grignard reagents are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Tert-butyl 5,6-dibromo-2,4-difluoronicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5,6-dibromo-2,4-difluoronicotinate involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions on the aromatic ring can influence the compound’s reactivity and binding affinity to biological targets. The ester group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5,6-dibromo-2,4-difluorobenzoate
  • Tert-butyl 5,6-dibromo-2,4-difluoropyridine-3-carboxylate
  • Tert-butyl 5,6-dibromo-2,4-difluorophenylacetate

Uniqueness

Tert-butyl 5,6-dibromo-2,4-difluoronicotinate is unique due to its specific combination of bromine and fluorine substitutions on the nicotinic acid derivative

Properties

Molecular Formula

C10H9Br2F2NO2

Molecular Weight

372.99 g/mol

IUPAC Name

tert-butyl 5,6-dibromo-2,4-difluoropyridine-3-carboxylate

InChI

InChI=1S/C10H9Br2F2NO2/c1-10(2,3)17-9(16)4-6(13)5(11)7(12)15-8(4)14/h1-3H3

InChI Key

JGIHUTSESKAURM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(N=C1F)Br)Br)F

Origin of Product

United States

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